7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound is a pyrrolo[2,3-d]pyrimidin-4-amine derivative with three key substituents:
- Position 7: A 3-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
- Position 5: A phenyl group, common in many analogues.
- Position 4: An N-cyclopentylamine, providing conformational flexibility compared to aromatic amines.
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-cyclopentyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4/c24-17-9-6-12-19(13-17)28-14-20(16-7-2-1-3-8-16)21-22(25-15-26-23(21)28)27-18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOPYJJMAQHPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with phenylhydrazine and a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
1.1. Core Formation
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Cyclization : Pyrrolo[2,3-d]pyrimidine scaffolds are often formed via cyclization reactions involving pyrimidine precursors and reagents like ammonia or amines. For example, pyrido[2,3-d]pyrimidine analogs are synthesized using reductive condensation with Raney Ni in acetic acid .
-
Halogenation : Chlorine or bromine substitution at specific positions (e.g., C-4 or C-5) enables further functionalization. Bromination can be achieved using N-bromosuccinimide (NBS) .
1.2. Substitution Reactions
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Amination : Substitution of halogen atoms (Cl/Br) with amines (e.g., cyclopentylamine) is common. For instance, 5-bromo-7-substituted intermediates undergo nucleophilic substitution with amines under basic conditions .
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Coupling Reactions : Suzuki or Stille coupling may introduce aryl groups (e.g., 3-chlorophenyl) to the core structure .
2.1. Nucleophilic Substitution
2.2. Bromination
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NBS-mediated bromination : Selective bromination at C-5 using NBS in dichloromethane, yielding intermediates for subsequent substitution .
2.3. Coupling Reactions
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Suzuki Coupling : Introduction of aryl groups (e.g., 3-chlorophenyl) via palladium-catalyzed cross-coupling .
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Alkylation : N-alkylation using alkyl halides (e.g., methyl iodide) in the presence of NaH .
3.1. Solvents and Catalysts
| Reaction Step | Solvent/Catalyst | Temperature |
|---|---|---|
| Amination | i-PrOH, NH4OH | 100°C |
| Bromination | Dichloromethane | 25°C |
| Coupling (Suzuki) | THF, Na2CO3 | Variable |
3.2. Reaction Yields
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Bromination : Near-quantitative yields (e.g., 95% for 5-bromo intermediates) .
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Coupling : Varies by substituent; fluorophenyl couplings achieve 30–47% yields .
4.1. Chlorophenyl Substituent
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Nucleophilic Aromatic Substitution : The chlorophenyl group enables further functionalization via SNAr reactions, depending on electron-withdrawing groups .
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Cross-Coupling : Potential for C–H activation or metal-catalyzed coupling (e.g., Suzuki) to introduce additional aryl groups .
4.2. Pyrrolopyrimidine Core
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Amination : The NH2 group at C-4 can undergo alkylation or acylation, though steric hindrance may limit reactivity .
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Electrophilic Substitution : Positions adjacent to the pyrrolo ring (e.g., C-5) may undergo bromination or nitration .
5.1. Biological Activity
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Enzyme Inhibition : The compound’s structure allows interaction with kinases (e.g., CDK4/Cyclin D1) and other targets, influencing pathways like inflammation or cancer .
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Antitubercular Activity : Analogous pyrrolopyrimidines show activity against Mycobacterium tuberculosis, suggesting potential for similar derivatives .
5.2. Structural Optimization
Scientific Research Applications
Anticancer Activity
Research indicates that 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents by modulating signaling pathways critical for tumor growth and survival .
Immunomodulatory Effects
The compound's role as an inhibitor of Lck suggests potential applications in modulating immune responses. Lck is crucial for T-cell activation, and its inhibition may provide therapeutic avenues for treating autoimmune diseases and enhancing immune tolerance in transplant settings. Preliminary studies have indicated that this compound can alter cytokine production profiles, which is vital for developing immunotherapies .
Neuroprotective Properties
Emerging research points to the neuroprotective potential of this compound. By inhibiting specific kinases involved in neuroinflammation and apoptosis, it may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies are ongoing to elucidate the exact mechanisms and efficacy in preclinical models .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.
- Immunological Response Modulation : Research involving animal models has shown that treatment with this compound can lead to reduced inflammation markers and altered immune cell profiles, indicating its potential use in autoimmune conditions.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
Key Insight : Halogenated aryl groups (Cl, CF₃) at position 7 improve target engagement through electronic effects, while methoxy/methyl groups prioritize solubility or lipophilicity.
Substituent Variations at Position 4 (Amine Group)
Key Insight : Aliphatic amines (e.g., cyclopentyl) balance flexibility and selectivity, while rigid spirocyclic amines () optimize kinase inhibition.
Substituent Variations at Position 5
Key Insight : Halogenation at position 5 (e.g., iodine) is rare but useful for structural studies, while methyl groups disrupt planarity.
Pharmacokinetic Implications
- Target Compound : The cyclopentyl group may improve solubility compared to aromatic amines, while 3-chlorophenyl enhances metabolic stability .
- (CF₃) : Trifluoromethyl groups resist oxidation, extending half-life but increasing lipophilicity .
- (Methoxy) : Methoxy groups improve water solubility but are prone to demethylation .
Biological Activity
7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and kinase inhibitor. The unique structural features of this compound contribute to its biological efficacy and therapeutic potential.
Structural Characteristics
The compound features a bicyclic structure comprising a pyrrole and a pyrimidine ring, with specific substituents that enhance its biological activity:
- 3-Chlorophenyl Group : This aromatic substituent can influence the compound's interaction with biological targets.
- Cyclopentyl Group : This aliphatic ring may affect the lipophilicity and overall pharmacokinetics of the compound.
- 5-Phenyl Group : This substituent may enhance binding affinity to target proteins.
Table 1: Structural Features and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo[2,3-d]pyrimidine scaffold | Potential kinase inhibitor |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine scaffold | JAK1/JAK2 inhibitor |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine scaffold | JAK inhibitor |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine scaffold | JAK1/JAK2 inhibitor |
Antitumor Properties
Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor activity by inhibiting various kinases involved in cancer progression. Specifically, this compound has shown promise in preclinical studies targeting cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study assessing the in vitro antiproliferative activity of this compound against various tumor cell lines, it was found to induce apoptosis and inhibit cell proliferation effectively. The mechanism of action was linked to the disruption of key signaling pathways involved in cell cycle regulation.
Kinase Inhibition
The compound acts as a selective inhibitor of specific kinases, notably Lck, a member of the Src family of tyrosine kinases. Inhibition of Lck leads to decreased T-cell activation and proliferation, which is particularly relevant for diseases characterized by aberrant T-cell activity.
- Target Interaction : The compound binds to the ATP-binding site of Lck.
- Inhibition : This binding prevents phosphorylation events critical for T-cell signaling.
- Biological Outcome : Resultant effects include reduced cytokine production and impaired immune responses.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its structural properties, allowing it to effectively reach its target tissues.
Comparative Analysis with Related Compounds
Comparative studies with other pyrrolo[2,3-d]pyrimidine derivatives reveal that structural modifications significantly influence biological activity. For instance:
- Similar Compounds : Compounds like Ruxolitinib and Tofacitinib also target kinases but differ in their specificity and side effect profiles.
Table 2: Comparison of Biological Activities
| Compound Name | Target Kinase | Activity Type |
|---|---|---|
| This compound | Lck | Selective inhibitor |
| Ruxolitinib | JAK1/JAK2 | Broad-spectrum inhibitor |
| Tofacitinib | JAK | Selective inhibitor |
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Substituents at the 3-chlorophenyl position enhance tubulin binding affinity by introducing hydrophobic interactions, as shown in analogs with antitubulin activity .
- Role of Cyclopentylamine : The N-cyclopentyl group improves solubility and pharmacokinetic properties compared to smaller alkylamines, as demonstrated in preclinical models .
- Methodology : Comparative assays (e.g., IC₅₀ values in cytotoxicity studies) and molecular docking simulations are used to evaluate substituent effects .
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity Variations : Strict HPLC validation (e.g., >99% purity) is required to eliminate confounding effects from impurities .
- Assay Conditions : Standardize protocols for tubulin polymerization assays (e.g., temperature, buffer composition) to ensure reproducibility .
- In Vivo Models : Use genetically matched tumor xenografts and control for metabolic differences (e.g., cytochrome P450 activity) .
What preclinical models are suitable for evaluating antitumor activity?
Advanced Research Question
- In Vitro Models :
- In Vivo Models :
How can computational methods optimize the synthesis and biological activity of this compound?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthetic route design .
- Molecular Dynamics Simulations : Evaluate binding stability with tubulin or kinases (e.g., VEGFR-2) to prioritize analogs for synthesis .
- Machine Learning : Train models on existing SAR data to predict novel derivatives with improved potency .
What strategies mitigate challenges in purifying this compound?
Advanced Research Question
- Chromatographic Techniques : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/dichloromethane mixtures) to enhance crystal yield and purity .
What are the critical controls for validating target engagement in kinase inhibition assays?
Advanced Research Question
- Positive Controls : Use known inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- ATP-Competition Assays : Measure IC₅₀ shifts in the presence of increasing ATP concentrations to confirm competitive binding .
- Cellular Thermal Shift Assays (CETSA) : Confirm compound-target interaction in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
